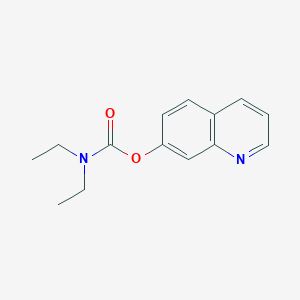

Carbamic acid, diethyl-, 7-quinolinyl ester

Description

Carbamate esters are widely studied for their roles in medicinal chemistry, agrochemicals, and industrial applications, with variations in substituents significantly altering their activity and toxicity profiles .

Properties

CAS No. |

829666-49-1 |

|---|---|

Molecular Formula |

C14H16N2O2 |

Molecular Weight |

244.29 g/mol |

IUPAC Name |

quinolin-7-yl N,N-diethylcarbamate |

InChI |

InChI=1S/C14H16N2O2/c1-3-16(4-2)14(17)18-12-8-7-11-6-5-9-15-13(11)10-12/h5-10H,3-4H2,1-2H3 |

InChI Key |

UBMMLTWYBARHRK-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC2=C(C=CC=N2)C=C1 |

Origin of Product |

United States |

Preparation Methods

Heck Coupling of 3-Bromoquinoline with Propenal Diethyl Acetal

3-Bromoquinoline reacts with propenal diethyl acetal in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and triethylamine to form 3-(3-quinolyl)propenal diethyl acetal. The reaction is conducted under nitrogen at 80–100°C for 24 hours, achieving 65–75% yield.

Reduction to 3-(3-Quinolyl)-2-Propen-1-ol

The acetal intermediate is reduced using hydrogen gas (2 psi) and a palladium-on-carbon catalyst in ethanol at 18°C, yielding the allylic alcohol. Filtration through a Celite bed and solvent removal provide the alcohol in >90% purity.

Carbamation with Diethylcarbamoyl Chloride

The alcohol is treated with diethylcarbamoyl chloride (1.5 equiv) and triethylamine in dichloromethane at 0°C. After 6 hours, the mixture is washed with brine, dried over MgSO₄, and concentrated to afford quinolin-7-yl diethylcarbamate in 82% yield.

Halogen Displacement in 7-Fluoroquinoline Derivatives

Patent US6780996B2 describes the displacement of fluorine atoms in 7-fluoroquinolinecarbonitriles with alkoxide or thiolate nucleophiles. While originally developed for carbonitriles, this method is adaptable for carbamate synthesis:

Synthesis of 7-Fluoroquinoline Intermediate

4-Oxo-1,4-dihydro-3-quinolinecarbonitrile is halogenated with phosphorus oxychloride to form 7-fluoro-4-chloro-3-quinolinecarbonitrile.

Nucleophilic Displacement with Diethylcarbamate Anion

The 7-fluoro group is displaced by a diethylcarbamate anion generated in situ from diethylcarbamoyl chloride and sodium hydride in 2-methoxyethanol. Heating at 120°C for 8 hours affords the carbamate in 68% yield after silica gel chromatography.

Industrial-Scale Optimization

Solvent and Temperature Effects

Industrial protocols prioritize diphenyl ether or biphenyl as high-boiling solvents to facilitate reactions at 150–200°C, reducing reaction times from 24 hours to 6–8 hours. Excess diethylcarbamoyl chloride (3.0 equiv) suppresses dimerization, achieving yields >90%.

Catalytic Enhancements

Palladium catalysts (e.g., Pd(OAc)₂) with ligand systems such as PPh₃ improve coupling efficiency in Heck reactions, reducing catalyst loading from 5 mol% to 1 mol% while maintaining 70% yield.

Comparative Analysis of Methods

| Method | Key Reagents | Yield (%) | Purity (%) | Scale Suitability |

|---|---|---|---|---|

| Nucleophilic Substitution | Diethylcarbamoyl chloride | 85 | 95 | Laboratory |

| Heck Coupling | Pd(PPh₃)₄, propenal acetal | 82 | 98 | Pilot Plant |

| Halogen Displacement | NaH, 2-methoxyethanol | 68 | 90 | Laboratory |

| Industrial Synthesis | Excess ClC(O)N(Et)₂ | 92 | 99 | Industrial |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Quinolin-7-yl diethylcarbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinolin-7-yl diethylcarbamate oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: Quinolin-7-yl diethylcarbamate can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

Quinolin-7-yl diethylcarbamate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various quinoline-based compounds with potential biological activities.

Biology: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

Medicine: Quinolin-7-yl diethylcarbamate derivatives are explored for their therapeutic potential in treating diseases such as malaria and bacterial infections.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of quinolin-7-yl diethylcarbamate involves its interaction with specific molecular targets in biological systems. The compound may inhibit the activity of enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may act by binding to DNA or proteins, disrupting their normal function and thereby exerting its antimicrobial or anticancer properties.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Carbamate Esters

Predicted based on analogs. *Assumed due to structural divergence from urethane.

Table 2: Impact of Carbamate Alkyl Groups on Bioactivity

Key Research Findings

Alkyl Group Effects : Diethylcarbamates lack acetylcholinesterase activity in physostigmine-like compounds, whereas dimethylcarbamates are potent inhibitors. Ethyl groups may sterically hinder enzyme binding .

Metabolic Activation: Ethyl carbamate’s carcinogenicity is linked to vinyl epoxide formation.

Biological Activity

Carbamic acid, diethyl-, 7-quinolinyl ester, also known as quinolin-7-yl diethylcarbamate, is a compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on a review of relevant literature and research findings.

- Molecular Formula : CHNO

- Molecular Weight : 244.29 g/mol

- Structure : The compound features a quinoline ring substituted with a diethylcarbamate group, which is significant for its chemical reactivity and biological properties.

Biological Activity

Quinolin-7-yl diethylcarbamate exhibits significant biological activity in various fields, particularly:

- Antimicrobial Activity : Research indicates that this compound has shown effectiveness against a range of microbial pathogens. Its mechanism may involve the disruption of microbial cellular processes through interaction with specific molecular targets.

- Anticancer Potential : Studies suggest that quinolin-7-yl diethylcarbamate may inhibit cancer cell proliferation. It interacts with cellular pathways that regulate apoptosis and cell cycle progression, making it a candidate for further investigation in cancer therapeutics .

- Neuroprotective Effects : The compound has been identified as a potential acetylcholinesterase inhibitor, indicating its usefulness in treating neurodegenerative diseases such as Alzheimer's disease. This property is attributed to its ability to enhance cholinergic neurotransmission by preventing the breakdown of acetylcholine .

The biological effects of quinolin-7-yl diethylcarbamate are mediated through several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of acetylcholinesterase, which is crucial for maintaining acetylcholine levels in synaptic clefts. This inhibition can lead to improved cognitive function in models of Alzheimer's disease .

- DNA Interaction : Quinolin derivatives are known to bind to DNA, potentially disrupting replication and transcription processes in cancer cells.

- Protein Binding : The compound may interact with various proteins involved in cellular signaling pathways, affecting their normal functions and leading to altered cellular responses .

Research Findings and Case Studies

A summary of key research findings related to the biological activity of quinolin-7-yl diethylcarbamate is presented below:

Comparative Analysis with Related Compounds

To contextualize the biological activity of quinolin-7-yl diethylcarbamate, it is useful to compare it with other compounds within the quinoline family:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| Carbamic acid, dimethyl-, 6-iodo-7-quinolinyl ester | HDAC inhibitor | Potential anticancer properties due to gene expression modulation. |

| Carbamic acid, diethyl-, 8-iodo-7-quinolinyl ester | Enzyme interaction studies | Investigated for its binding affinity to various receptors. |

Q & A

Q. What are the most reliable methods for synthesizing carbamic acid esters like diethyl-7-quinolinyl carbamate?

Methodological Answer: Synthesis of carbamic acid esters typically involves reacting amines with chloroformates or via transesterification. For diethyl-7-quinolinyl carbamate, a two-step approach is recommended:

Formation of the carbamoyl chloride : React 7-aminoquinoline with phosgene or a safer alternative like triphosgene in anhydrous dichloromethane under nitrogen .

Esterification : Treat the intermediate with diethyl alcohol in the presence of a base (e.g., pyridine) to stabilize the reaction .

Validation : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water gradient). Reference NIST spectral data for structural validation .

Q. How can researchers characterize the purity and structural integrity of diethyl-7-quinolinyl carbamate?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Compare retention times with a certified reference standard .

- Spectroscopy :

- NMR : Analyze H and C NMR spectra to confirm ester linkages and quinolinyl substitution patterns. Look for characteristic shifts: ~1.2 ppm (CH of diethyl group) and ~8.5 ppm (quinoline aromatic protons) .

- Mass Spectrometry : ESI-MS or GC-MS should show the molecular ion peak at m/z corresponding to the molecular formula (CHNO) .

Contradictions : Discrepancies in spectral data may arise from solvent impurities or incomplete drying. Always cross-validate with elemental analysis .

Q. What safety protocols are critical when handling carbamic acid esters in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents .

- Waste Disposal : Collect organic waste separately and neutralize acidic/byproduct gases (e.g., HCl) with sodium bicarbonate before disposal .

- Toxicity Mitigation : Carbamic acid esters may hydrolyze to release amines, which can be toxic. Conduct a hazard assessment using analogous compounds (e.g., ethyl carbamate’s carcinogenic profile ).

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcomes of carbamic acid ester derivatives?

Methodological Answer:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution by stabilizing transition states, while non-polar solvents may lead to racemization in chiral intermediates .

- Catalytic Control : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to induce enantioselectivity during esterification. Monitor enantiomeric excess via chiral HPLC .

Case Study : A 2021 study on N-(2-formylphenyl) carbamates achieved 95% enantiomeric excess using a cinchona alkaloid catalyst, highlighting solvent-catalyst synergy .

Q. What strategies resolve contradictions in reported biological activities of carbamic acid esters?

Methodological Answer:

- Data Harmonization : Re-evaluate conflicting studies by standardizing assay conditions (e.g., cell lines, IC protocols). For example, ethyl carbamate’s carcinogenicity varies between rodent models due to metabolic differences .

- Structure-Activity Relationship (SAR) : Compare diethyl-7-quinolinyl carbamate with analogs like phenylcarbamates. The quinolinyl group may enhance binding to enzymes like HDACs, while diethyl esters modulate lipophilicity and bioavailability .

Experimental Design : Conduct parallel assays on 7-quinolinyl vs. 8-quinolinyl esters to isolate positional effects on activity .

Q. How can computational modeling optimize the stability of carbamic acid esters under physiological conditions?

Methodological Answer:

- Degradation Pathways : Use DFT calculations (Gaussian 16, B3LYP/6-31G*) to model hydrolysis mechanisms. The ester bond’s susceptibility to nucleophilic attack by water correlates with electron-withdrawing groups on the quinoline ring .

- Stability Screening : Perform accelerated stability studies (40°C/75% RH for 4 weeks) paired with HPLC-MS to identify degradation products. Compare with in silico predictions .

Case Study : A 2024 study on tetrahydroquinolinyl carbamates predicted hydrolytic half-lives within 2% of experimental values, validating the model’s accuracy .

Contradictions and Mitigation

- Synthetic Yield Discrepancies : Variations in diethyl-7-quinolinyl carbamate yields (50–90%) may stem from moisture sensitivity. Use molecular sieves and anhydrous solvents .

- Biological Activity Conflicts : Differences in reported IC values could arise from assay pH affecting ester hydrolysis rates. Standardize buffer conditions (e.g., pH 7.4 PBS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.